REACTION_CXSMILES
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[CH2:1]([N:3]1[C:8]2[N:9]=[C:10]([N:13]3[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]3)[N:11]=[CH:12][C:7]=2[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2].[ClH:23]>>[ClH:23].[CH2:1]([N:3]1[C:8]2[N:9]=[C:10]([N:13]3[CH2:14][CH2:15][NH:16][CH2:17][CH2:18]3)[N:11]=[CH:12][C:7]=2[C:6](=[O:19])[C:5]([C:20]([OH:22])=[O:21])=[CH:4]1)[CH3:2] |f:2.3|
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Name
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|
Quantity
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1.28 g
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Type
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reactant
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Smiles
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C(C)N1C=C(C(C2=C1N=C(N=C2)N2CCNCC2)=O)C(=O)O
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Name
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|
Quantity
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20 mL
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Type
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reactant
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Smiles
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Cl
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Name
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Type
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|
Smiles
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Cl.C(C)N1C=C(C(C2=C1N=C(N=C2)N2CCNCC2)=O)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |